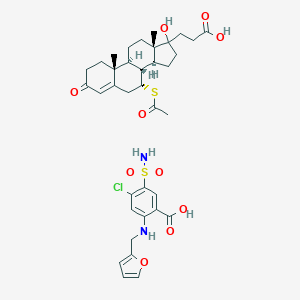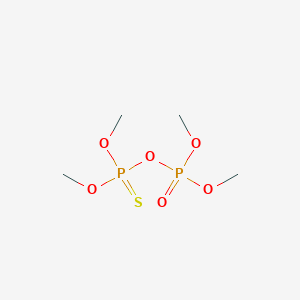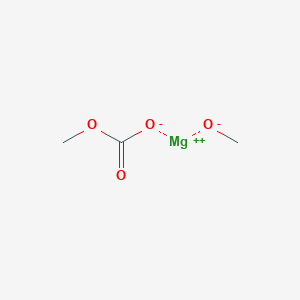
Pentachlorobenzyl bromide
Übersicht
Beschreibung
Pentafluorobenzyl bromide is a member of the class benzyl bromides that is benzyl bromide in which the hydrogens at positions 2, 3, 4, 5, and 6 of the phenyl ring are replaced by fluoro groups . It is a versatile derivatization agent in chromatography and mass spectrometry .
Synthesis Analysis
Mercury pentachloro- and pentachlorobenzyl compounds can be synthesized using pentachlorobenzyl bromides and Hg metal, with pyrolysis yielding pentahalotoluenes rather than decahalodibenzyls .Molecular Structure Analysis
The molecular formula of Pentafluorobenzyl bromide is C6F5CH2Br .Chemical Reactions Analysis
Mercury pentachloro- and pentachlorobenzyl compounds can be synthesized using pentachlorobenzyl bromides and Hg metal, with pyrolysis yielding pentahalotoluenes rather than decahalodibenzyls .Physical And Chemical Properties Analysis
Pentafluorobenzyl bromide is used for the analysis of D2/E2-isoprostanes using negative ion chemical ionization-gas chromatography/mass spectrometry (NICI-GC/MS) .Wissenschaftliche Forschungsanwendungen
Synthesis of Mercury Pentachloro- and Pentabromobenzyl Compounds : A study by Butin, Ivkina, and Reutov (1983) explored the synthesis of bis(pentahalobenzyl) mercury compounds using pentachlorobenzyl bromide. This research contributes to the understanding of the reactions and properties of these compounds in different catalytic conditions (Butin, Ivkina, & Reutov, 1983).
Derivatization Agent in Chromatography and Mass Spectrometry : Pentafluorobenzyl bromide (PFB-Br), a compound similar to pentachlorobenzyl bromide, is widely used in chromatography and mass spectrometry. Tsikas (2017) reviewed its utility in the analysis of various substances, highlighting its stability and suitability for sensitive analysis (Tsikas, 2017).
Influence on Haloacetic Acid Speciation : The study by Cowman and Singer (1996) investigated the effect of bromide ion, such as in pentachlorobenzyl bromide, on the distribution of haloacetic acid species resulting from the chlorination and chloramination of waters containing aquatic humic substances. This research has implications for understanding the environmental behavior of these compounds (Cowman & Singer, 1996).
Study on Mercury Benzyl Compounds : A 1985 study by Butin, Ivkina, and Reutov examined the synthesis of benzyl mercury compounds using pentachlorobenzyl bromide and other substituted benzyl bromides. This research adds to the knowledge of the reactivity and synthesis conditions of these compounds (Butin, Ivkina, & Reutov, 1985).
Zukünftige Richtungen
Given the broad variety of applications as well as the compound-specific sensitivity for the ultra-trace analysis of target xenobiotics in human biological fluids, subsequent studies are required to develop convenient, faster derivatization procedures and reagents better suited for routine analysis .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2,3,4,5,6-pentachlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDXYWLCPJLCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorobenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)


![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)







